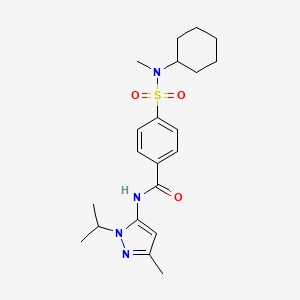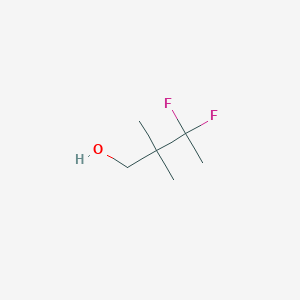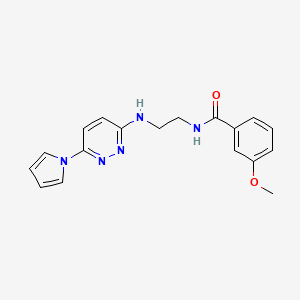![molecular formula C19H23N3O5S B2486768 N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251573-84-8](/img/structure/B2486768.png)
N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "N-(2,5-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide" often involves multi-step reactions, starting from base aromatic or heteroaromatic compounds. For instance, the creation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives involves converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and subsequently, targeted compounds through condensation and cyclization reactions (Gul et al., 2017). These processes highlight the complexity and the synthetic versatility of molecules containing morpholino, acetamide, and aromatic units.
Molecular Structure Analysis
Structural analyses, including Density Functional Theory (DFT) and experimental techniques like FT-IR and FT-Raman spectroscopy, are vital for understanding the geometric and electronic configuration of these compounds. For example, DFT and spectroscopic studies on similar molecules reveal detailed insights into their molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties (El-Azab et al., 2016). These investigations are crucial for predicting reactivity and interactions with biological targets.
科学的研究の応用
Antifungal and Antimicrobial Properties
- Antifungal Activity : The compound demonstrates significant antifungal properties, particularly against Candida and Aspergillus species. This includes fungicidal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
- Antimicrobial Evaluation : The compound's structure has been used in derivatives showing antimicrobial activity against various microbial species. Some derivatives are particularly potent against a panel of microbes (Gul et al., 2017).
Crystal Structures and Chemical Properties
- Structural Aspects : Studies have been conducted on similar amide-containing isoquinoline derivatives, focusing on their structural aspects, salt and inclusion compounds, and fluorescence characteristics (Karmakar et al., 2007).
- Chemical Synthesis and Stability : Research into the synthesis of similar compounds, with a focus on improving stability and yield, has been documented. This includes steps like the introduction of a gem-dimethyl on the morpholin-2-one core (Guillaume et al., 2003).
Cognitive Enhancement and Nootropic Properties
- Effects on Learning and Memory : Investigations into the effects of similar compounds on learning and memory in rat models have been conducted, showing potential cognitive enhancement capabilities (Sakurai et al., 1989).
- Nootropic Agent in Humans : A high-performance liquid chromatographic method for determining similar nootropic agents in human serum and urine highlights the potential of these compounds in human cognitive enhancement (Fujimaki et al., 1988).
Potential in Treating Depression and Addiction
- Antidepressant-like Efficacy : Certain derivatives of the compound have shown potential in treating depression and addiction disorders, demonstrating antidepressant-like efficacy in pre-clinical tests (Grimwood et al., 2011).
Insecticidal Activity
- Insecticidal Properties : Some pyridine derivatives of the compound have been studied for their insecticidal activity, showing notable effectiveness against certain insect species (Bakhite et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-3-4-15(2)17(11-14)20-18(23)13-21-12-16(5-6-19(21)24)28(25,26)22-7-9-27-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZQBASLGABKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)

![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2486696.png)



![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)